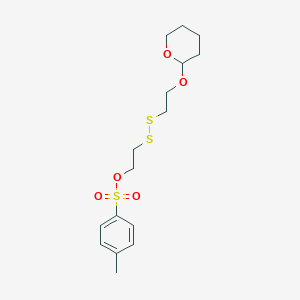

THP-SS-PEG1-Tos

Descripción general

Descripción

THP-SS-PEG1-Tos is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a tetrahydropyranyl (THP) protecting group and a tosyl (Tos) end group, which are essential for its function as a linker in ADCs . The disulfide bonds in this compound can be cleaved under specific conditions, making it a valuable tool in targeted drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of THP-SS-PEG1-Tos involves several steps:

Formation of the THP-protected intermediate: The initial step involves the protection of a hydroxyl group with a tetrahydropyranyl group.

Introduction of the disulfide bond: The next step involves the formation of a disulfide bond, which is crucial for the cleavable nature of the linker.

Attachment of the PEG chain: A polyethylene glycol chain is then attached to the disulfide bond.

Addition of the tosyl group: Finally, a tosyl group is introduced at the end of the PEG chain, completing the synthesis of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.

Purification: The intermediates are purified using techniques such as column chromatography.

Final assembly: The final product is assembled by combining the purified intermediates under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions

THP-SS-PEG1-Tos undergoes several types of chemical reactions:

Cleavage of the disulfide bond: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution reactions: The tosyl group can undergo nucleophilic substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions

Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.

Nucleophiles: Various nucleophiles can react with the tosyl group, including amines and thiols.

Major Products

Aplicaciones Científicas De Investigación

Chemistry

Linker in Synthesis : THP-SS-PEG1-Tos serves as a crucial linker in the synthesis of complex molecules, including ADCs. The compound's ability to undergo specific chemical reactions allows for the formation of stable conjugates that are essential for drug development.

Biology

Targeted Drug Delivery : In biological research, this compound is extensively used to create targeted drug delivery systems. These systems selectively deliver therapeutic agents to specific cells or tissues, enhancing the efficacy of treatments while minimizing side effects.

Medicine

Antibody-Drug Conjugates : In medical research, this compound plays a significant role in developing ADCs designed to deliver cytotoxic drugs directly to cancer cells. This targeted approach reduces damage to healthy cells and improves treatment outcomes .

Anticancer Applications

This compound has been evaluated for its effectiveness in delivering chemotherapeutic agents in various studies. For instance, it has shown promising results in enhancing the efficacy of drugs while reducing systemic toxicity through targeted delivery mechanisms.

Mechanistic Insights

Research indicates that this compound can modulate gene expression and immune responses. For example:

- Gene Expression Modulation : In studies involving THP-1 monocytes, this compound influenced cytokine production and surface marker expression, suggesting potential immunomodulatory effects.

- Enhanced Immune Response : When used as a carrier for antigens, it significantly increased T cell activation and proliferation in vitro .

Mecanismo De Acción

THP-SS-PEG1-Tos functions as a cleavable linker in ADCs. The mechanism involves:

Binding to the antibody: The PEG chain of this compound is attached to an antibody.

Cleavage of the disulfide bond: Upon reaching the target site, the disulfide bond is cleaved by reducing agents present in the cellular environment.

Release of the drug: The cleavage of the disulfide bond releases the cytotoxic drug, which can then exert its therapeutic effects on the target cells.

Comparación Con Compuestos Similares

THP-SS-PEG1-Tos is unique due to its cleavable disulfide bond and the presence of both THP and tosyl groups. Similar compounds include:

Succinic anhydride: A non-cleavable ADC linker.

EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent.

Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs.

DSG Crosslinker: Another cleavable ADC linker.

This compound stands out due to its specific combination of functional groups and its ability to be cleaved under mild conditions, making it highly effective in targeted drug delivery systems .

Actividad Biológica

Introduction

THP-SS-PEG1-Tos is a compound that combines a thiol-reactive moiety with polyethylene glycol (PEG) and a tosylate group, creating a versatile platform for drug delivery and therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in cancer therapy and other fields.

Chemical Composition and Structure

This compound is characterized by the following components:

- THP (Tetrahydropyran) : A cyclic ether that enhances solubility and stability.

- SS (Disulfide Linkage) : Provides redox sensitivity, allowing for controlled release of therapeutic agents in reducing environments, such as inside cells.

- PEG (Polyethylene Glycol) : Increases biocompatibility and circulation time in the bloodstream.

- Tosylate Group : Serves as a reactive site for conjugation with various drugs or biomolecules.

The biological activity of this compound is primarily attributed to its ability to:

- Facilitate Drug Release : The disulfide bond can be cleaved in reducing environments, leading to the release of the attached therapeutic agent.

- Enhance Cellular Uptake : The PEG component helps evade immune detection and prolongs circulation time, increasing the likelihood of cellular uptake.

- Target Specificity : The tosylate group allows for targeted delivery to specific tissues or cells through conjugation with targeting ligands.

1. Anticancer Applications

In various studies, this compound has been evaluated for its effectiveness in delivering chemotherapeutic agents:

2. Mechanistic Insights

Research has indicated that this compound can modulate gene expression and immune responses:

- Gene Expression Modulation : In THP-1 monocytes, this compound influenced cytokine production and surface marker expression, indicating potential immunomodulatory effects .

- Enhanced Immune Response : Studies showed that when used as a carrier for antigens, it significantly increased T cell activation and proliferation in vitro .

Comparative Analysis with Other Delivery Systems

To highlight the advantages of this compound over traditional drug delivery systems, a comparative table is presented below:

| Delivery System | Advantages | Limitations |

|---|---|---|

| This compound | Redox-sensitive release; enhanced cellular uptake; prolonged circulation time | Complexity in synthesis; potential for off-target effects |

| Liposomes | Biocompatibility; ability to encapsulate hydrophilic and hydrophobic drugs | Stability issues; limited drug loading capacity |

| Nanoparticles | Controlled release; targeted delivery capabilities | Potential toxicity; complex manufacturing processes |

Propiedades

IUPAC Name |

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDBLPWPLQRBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.